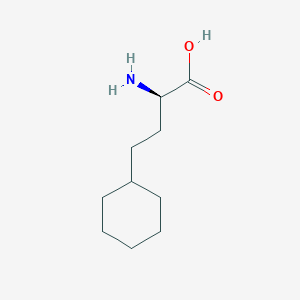

(R)-2-Amino-4-cyclohexylbutanoic acid

Description

(R)-2-Amino-4-cyclohexylbutanoic acid (CAS: 728880-26-0) is a non-proteinogenic amino acid characterized by a cyclohexyl substituent at the fourth carbon of its butanoic acid backbone and an (R)-configured amino group at the second carbon. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol . The compound is primarily used in biochemical research, particularly in peptide synthesis and chiral studies, due to its stereochemical specificity and hydrophobic cyclohexyl group.

Properties

IUPAC Name |

(2R)-2-amino-4-cyclohexylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHKOHWUQAULOV-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002895 | |

| Record name | 2-Amino-4-cyclohexylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82795-51-5 | |

| Record name | 2-Amino-4-cyclohexylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-cyclohexylbutanoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents. The Grignard reagent, typically prepared from cyclohexyl bromide and magnesium, reacts with ethyl 2-bromo-4-oxobutanoate to form the corresponding alcohol. This intermediate is then subjected to reductive amination to introduce the amino group, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of ®-2-Amino-4-cyclohexylbutanoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-cyclohexylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amides, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-4-cyclohexylbutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in protein synthesis and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Stereoisomeric Counterpart: (S)-2-Amino-4-cyclohexylbutanoic Acid

The (S)-enantiomer (CAS: 116622-38-9) shares identical molecular formula and weight but differs in stereochemistry. Key differences include:

- Solubility : The (S)-enantiomer has a reported solubility of 3.9 g/L at 25°C , whereas solubility data for the (R)-form are less explicitly documented but inferred to be similar.

- Density and Hydrophobicity : The (S)-form has a density of 1.054 g/cm³ and a computed XlogP (hydrophobicity index) of 0.1 , suggesting moderate hydrophobicity, likely comparable to the (R)-form.

- Applications : Both enantiomers are used in chiral resolution studies, but their biological activities (e.g., enzyme binding) may differ significantly due to stereochemical preferences .

Structural Analogues with Modified Substituents

a) Ethylthio-Substituted Analogue: (R)-2-Amino-4-(ethylthio)butanoic Acid

- CAS: 535-32-0; Formula: C₆H₁₃NO₂S; Molecular Weight: 163.24 g/mol .

- Comparison: The ethylthio group (-S-C₂H₅) replaces the cyclohexyl group, reducing steric bulk and increasing polarity. Lower molecular weight (163.24 vs. 185.26) and higher solubility in polar solvents due to the sulfur atom’s electronegativity. Potential for distinct metabolic pathways compared to the cyclohexyl analogue .

b) Bromophenyl-Substituted Analogue: (R)-2-Amino-4-(4-bromophenyl)butanoic Acid

- CAS: 1260587-75-4; Formula: C₁₀H₁₂BrNO₂; Molecular Weight: 258.11 g/mol .

- Comparison: The bromophenyl group introduces significant hydrophobicity and electronic effects (via bromine’s inductive effect). Higher molecular weight (258.11 vs. Likely reduced aqueous solubility compared to the cyclohexyl variant .

Hydroxy-Substituted Amino Acids

a) 3-Amino-4-hydroxybenzoic Acid

- CAS: 1571-72-8; Formula: C₇H₇NO₃; Molecular Weight: 153.13 g/mol .

- Comparison: The hydroxyl group (-OH) increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility. chiral building blocks) .

b) (S)-(-)-4-Amino-2-hydroxybutyric Acid

- CAS: 40371-51-5; Formula: C₄H₉NO₃; Molecular Weight: 119.11 g/mol .

- Comparison :

- Shorter carbon chain and hydroxyl group result in higher solubility (e.g., in water) and reduced steric hindrance.

- Used in neurotransmitter studies, contrasting with the cyclohexyl derivative’s role in peptide engineering .

Biological Activity

(R)-2-Amino-4-cyclohexylbutanoic acid, also known as cyclohexanebutanoic acid, is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 185.27 g/mol. The compound features a cyclohexyl group attached to a butanoic acid backbone, which contributes to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body:

- Neurotransmitter Modulation : This compound acts as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). It has been shown to influence the activity of glutamate receptors, which are crucial for synaptic transmission and plasticity .

- CXCR7 Interaction : Recent studies suggest that this compound may interact with chemokine receptors such as CXCR7, which plays a role in cancer progression and inflammation. The modulation of CXCR7 can influence tumor growth and metastasis by altering cell migration and adhesion properties .

1. Antitumor Properties

Research indicates that this compound exhibits antitumor activity by targeting cancer cell proliferation pathways. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the downregulation of pro-survival signaling pathways associated with CXCR7 .

2. Neuroprotective Effects

The compound has shown promise in neuroprotective applications. It appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases. Animal models have indicated that administration of this compound can reduce neuronal apoptosis and improve cognitive function following induced oxidative damage .

Case Study 1: Antitumor Efficacy

A study conducted on human prostate cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Low Dose | 70 | 20 |

| High Dose | 30 | 50 |

Case Study 2: Neuroprotection

In a rodent model of Alzheimer’s disease, administration of this compound led to improved memory performance on cognitive tests. Histological analysis revealed reduced amyloid-beta plaque accumulation and lower levels of oxidative markers in treated animals.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Memory Test Score | 45 | 75 |

| Amyloid-Beta Plaque Count | High | Low |

| Oxidative Stress Markers | Elevated | Reduced |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.